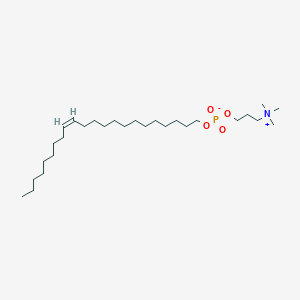
Erufosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erufosine, also known as erucylphospho-N,N,N-trimethylpropanolamine, is a novel derivative of erucylphosphocholine. It belongs to a group of antineoplastic drugs based on alkyl ether lipids. This compound can be effectively applied intravenously, can cross the blood-brain barrier, and shows antitumor activity in the micromolar range. It is a promising drug for the treatment of several types of tumors, including human urinary bladder carcinoma, breast carcinoma, glioblastoma, and multiple myeloma .
Vorbereitungsmethoden
Erufosine is synthesized through a straightforward process starting from the parent alkylphospholipids. The synthesis involves the reaction of erucyl alcohol with phosphorus oxychloride, followed by the addition of trimethylamine. This results in the formation of erucylphospho-N,N,N-trimethylpropanolamine. The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure high yield and purity .
Analyse Chemischer Reaktionen
Erufosine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form erucylphosphonic acid.
Reduction: Reduction of this compound can lead to the formation of erucylphosphine.
Substitution: this compound can undergo substitution reactions with halogens to form halogenated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine. The major products formed from these reactions are erucylphosphonic acid, erucylphosphine, and halogenated this compound derivatives .
Wissenschaftliche Forschungsanwendungen
Erufosine has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study the behavior of alkylphospholipids in various chemical reactions.
Biology: It is used to investigate the effects of alkylphospholipids on cellular membranes and lipid metabolism.
Medicine: this compound is being studied for its potential as an antineoplastic agent in the treatment of various cancers, including breast carcinoma, glioblastoma, and multiple myeloma. It has shown promising results in preclinical studies and is being evaluated in clinical trials.
Industry: This compound is used in the development of new antineoplastic drugs and as a reference compound in the quality control of pharmaceutical products
Wirkmechanismus
Erufosine exerts its effects by interacting with lipid membranes, leading to alterations in membrane order and fluidity. This interaction affects the dynamics of membrane proteins and disrupts lipid-lipid interactions. This compound also inhibits the phosphorylation of key signaling molecules such as PI3K, Akt, and c-Raf, which are involved in cell survival and proliferation pathways. These effects result in the induction of apoptosis and inhibition of tumor growth .
Vergleich Mit ähnlichen Verbindungen
Erufosine is compared with other alkylphospholipids such as miltefosine, perifosine, and edelfosine. While all these compounds share a similar mechanism of action, this compound is distinguished by its lower toxicity to bone marrow cells and its ability to cross the blood-brain barrier. This makes this compound a more favorable candidate for the treatment of brain tumors and other cancers with a reduced risk of bone marrow suppression .
Similar compounds include:
Miltefosine: An alkylphosphocholine with antineoplastic and antiparasitic properties.
Perifosine: An alkylphosphocholine that inhibits Akt signaling and induces apoptosis in cancer cells.
Edelfosine: An alkyl-lysophospholipid that selectively induces apoptosis in cancer cells without affecting normal cells
This compound’s unique properties, such as its ability to cross the blood-brain barrier and its lower bone marrow toxicity, make it a promising candidate for further research and development in cancer therapy.
Eigenschaften
CAS-Nummer |
202867-33-2 |
|---|---|
Molekularformel |
C28H58NO4P |
Molekulargewicht |
503.7 g/mol |
IUPAC-Name |
[(Z)-docos-13-enyl] 3-(trimethylazaniumyl)propyl phosphate |
InChI |
InChI=1S/C28H58NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-32-34(30,31)33-28-25-26-29(2,3)4/h12-13H,5-11,14-28H2,1-4H3/b13-12- |
InChI-Schlüssel |
JRNJGNRNGUZCTF-SEYXRHQNSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCCOP(=O)([O-])OCCC[N+](C)(C)C |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCCCCCOP(=O)([O-])OCCC[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


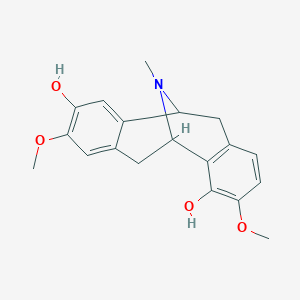


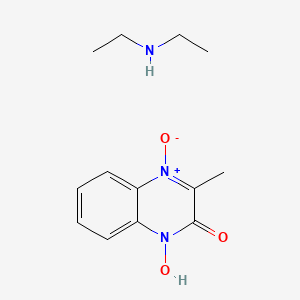

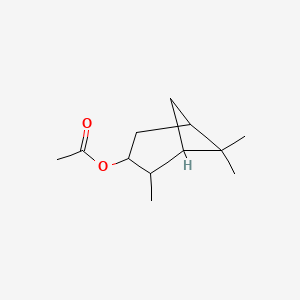
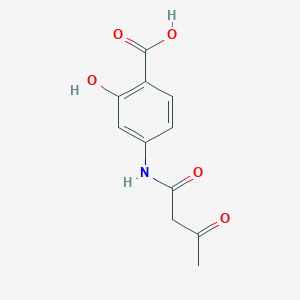
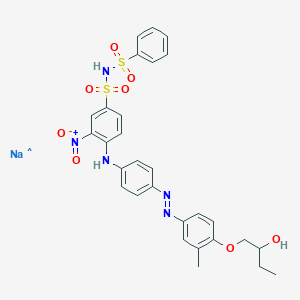
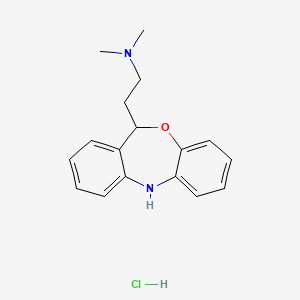

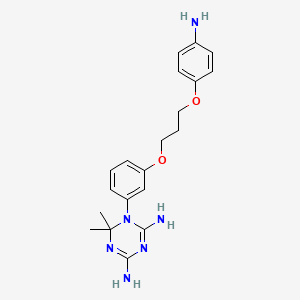
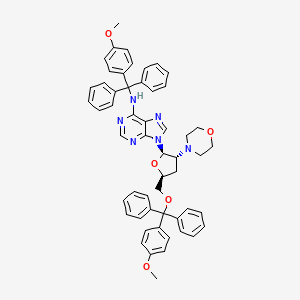
![2-[4-[(6-Methoxy-8-quinolinyl)amino]pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12787588.png)

